(3R,4S,6S,8S,10R,12R,14R,16S,17E,19E,21E,23E,25E,27S,28R)-3-butyl-4,6,8,10,12,14,16,27-octahydroxy-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one
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Overview
Description
(3R,4S,6S,8S,10R,12R,14R,16S,17E,19E,21E,23E,25E,27S,28R)-3-butyl-4,6,8,10,12,14,16,27-octahydroxy-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one is a natural product found in Streptomyces with data available.
Scientific Research Applications
Total Synthesis of β-lactam Antibiotics
Research in the synthesis of β-lactam antibiotics involved the creation of diastereoisomers of a related compound. These compounds were prepared using a novel carbenoid-insertion reaction, indicating the potential for developing new antibiotic compounds (Crackett, Sayer, Stoodley, & Greengrass, 1991).
Synthesis of Zinc Bis(amide) Compounds
Another study focused on synthesizing and characterizing a series of zinc bis(amide) compounds. This research contributes to our understanding of the chemical properties and potential applications of zinc compounds in various fields, including medicine and industry (Gaul, Just, & Rees, 2000).
Synthesis of Tetrahydrolipstatin
A study on the synthesis of tetrahydrolipstatin using silicon-containing compounds demonstrates the importance of stereocontrol in organic synthesis. This research contributes to the field of pharmaceutical synthesis, particularly in the development of weight-loss drugs (Fleming & Lawrence, 1998).
Asymmetric Synthesis of Oxygenated Elemanoids
In the synthesis of elemanoids, researchers have synthesized key intermediates using the chemical compound. This work aids in the understanding of asymmetric synthesis processes, which are crucial in the creation of various bioactive molecules (Kato, Kido, Watanabe, Masuda, & Awen, 1993).
Large-Scale Preparation of Pyrrolidine Derivatives
A study on the large-scale preparation of pyrrolidine derivatives from L-aspartic acid indicates the potential of these compounds in the synthesis of pharmaceuticals and other chemicals (Yoshida et al., 1996).
Synthesis of Polyhydroxyindolizidines
Research on the synthesis of polyhydroxyindolizidines using 4-octulose derivatives provides insights into new methods for creating complex chemical structures, which could be useful in pharmaceuticals (Izquierdo et al., 1999).
properties
Product Name |
(3R,4S,6S,8S,10R,12R,14R,16S,17E,19E,21E,23E,25E,27S,28R)-3-butyl-4,6,8,10,12,14,16,27-octahydroxy-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one |
---|---|
Molecular Formula |
C33H54O10 |
Molecular Weight |
610.8 g/mol |
IUPAC Name |
(3R,4S,6S,8S,10R,12R,14R,16S,17E,19E,21E,23E,25E,27S,28R)-3-butyl-4,6,8,10,12,14,16,27-octahydroxy-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one |
InChI |
InChI=1S/C33H54O10/c1-4-5-14-29-32(41)21-28(38)19-26(36)17-24(34)16-25(35)18-27(37)20-31(40)22(2)13-11-9-7-6-8-10-12-15-30(39)23(3)43-33(29)42/h6-13,15,23-32,34-41H,4-5,14,16-21H2,1-3H3/b7-6+,10-8+,11-9+,15-12+,22-13+/t23-,24+,25-,26+,27-,28+,29-,30+,31+,32+/m1/s1 |
InChI Key |
QAPUWNJNUGPVPM-ODCCBLIFSA-N |
Isomeric SMILES |
CCCC[C@@H]1[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@@H](/C(=C/C=C/C=C/C=C/C=C/[C@@H]([C@H](OC1=O)C)O)/C)O)O)O)O)O)O)O |
Canonical SMILES |
CCCCC1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O |
synonyms |
chainin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.